molecular formula C13H9BrN2O B1269587 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-56-1

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1269587
CAS RN: 54995-56-1
M. Wt: 289.13 g/mol
InChI Key: AONYSDWJNLNHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves nucleophilic substitution reactions, cyclization, and the use of brominated starting materials. For instance, the synthesis of certain triazole derivatives starting from a bromobenzyl precursor highlights a typical pathway that might be analogous to the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, involving solvent-free reactions and characterization through spectroscopy methods (Kaneria et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives reveals detailed insights into their crystal structures, hydrogen bonding patterns, and molecular conformations. For example, studies on cocrystals and salts of related compounds provide evidence of specific hydrogen-bonding motifs and weak π-π stacking interactions, contributing to the stability and reactivity of these molecules (Smith & Lynch, 2013).

Chemical Reactions and Properties

Benzoxazole compounds are versatile reactants in various chemical transformations. Their reactivity with primary amines, for instance, has been utilized to synthesize a wide range of heterocyclic compounds, showcasing their chemical versatility and potential for generating complex molecular architectures (Lygin & Meijere, 2009).

Scientific Research Applications

Antimicrobial Activity

A study by Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of derivatives related to 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine. They explored novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of compounds related to this compound. For instance, Lygin and Meijere (2009) described the synthesis of 1-substituted benzimidazoles starting from o-Bromophenyl isocyanide and various primary amines, demonstrating the versatility of similar structures in synthesis (Lygin & Meijere, 2009). Kaper and Doye (2019) utilized similar compounds for the synthesis of benzazepine, benzoxazepine, and benzothiazepine derivatives, highlighting the compound's potential in creating diverse heterocyclic structures (Kaper & Doye, 2019).

Anti-Inflammatory Properties

Seth et al. (2014) found that the 2-(2-arylphenyl)benzoxazole moiety, which is structurally similar to this compound, acts as a selective ligand for the enzyme cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory applications (Seth et al., 2014).

Fluorescent Probe Development

Lee et al. (2004) explored the use of related benzoxazole compounds in the development of fluorescent probes sensitive to amine compounds, showcasing the potential of such structures in sensing applications (Lee et al., 2004).

Coordination Compounds

Téllez et al. (2013) synthesized a novel compound featuring 1,3-benzoxazol-2-yl groups and investigated its potential in forming coordination compounds, which could have implications in material science and catalysis (Téllez et al., 2013).

Potential Anticancer Applications

Bradshaw et al. (2002) discussed amino acid prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles, indicating potential applications in cancer treatment. This suggests that compounds with a similar structure, like this compound, may also have relevance in oncological research (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action of bromophenyl compounds can vary depending on their specific structure and the biological system they interact with. Some bromophenyl compounds have shown potential applications in various fields, including medicine, agriculture, and materials science.

Safety and Hazards

Bromophenyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYSDWJNLNHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352205
Record name 2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54995-56-1
Record name 2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE
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